molecular formula C7H12N2 B12970921 N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine

N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine

Cat. No.: B12970921
M. Wt: 124.18 g/mol
InChI Key: ZZOCSPZKDJHQDK-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine: is a chemical compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

N-methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine

InChI

InChI=1S/C7H12N2/c1-6-7(5-8-2)3-4-9-6/h3-4,8-9H,5H2,1-2H3

InChI Key

ZZOCSPZKDJHQDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole derivatives with methylamine. One common method is the methylation of 2-methyl-1H-pyrrole-3-carbaldehyde with methylamine under acidic conditions . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s effects may be mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A similar compound with a different substitution pattern on the pyrrole ring.

    1-(2-Methyl-1H-pyrrol-3-yl)-N-methylmethanamine: Another derivative with a similar structure but different functional groups.

    N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine: A more complex derivative with additional aromatic rings.

Uniqueness

N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both methyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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